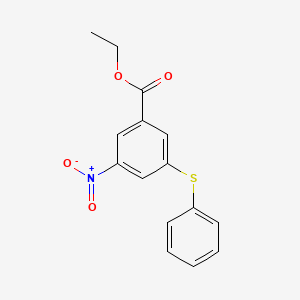
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile (also known as 1,2-Dioxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile) is a synthetic compound with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences. It is a versatile platform for the development of new drugs, as it can be synthesized into a variety of derivatives with different biological activities. It has been used in the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In addition, it has been used in the synthesis of a wide range of organic intermediates, such as esters, amines, and alcohols.
Applications De Recherche Scientifique
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has been widely used in scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In addition, it has been used in the synthesis of a wide range of organic intermediates, such as esters, amines, and alcohols. Furthermore, it has been used in the synthesis of a variety of heterocyclic compounds, such as indoles, pyrroles, and quinolines.
Mécanisme D'action
The exact mechanism of action of 1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile is still under investigation. However, it is believed that its biological activity is primarily due to its ability to interact with various cell receptors and enzymes, leading to changes in cellular signaling pathways. For example, it has been shown to bind to the estrogen receptor, resulting in the inhibition of estrogen-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including those of breast, prostate, and colon cancer. In addition, it has been shown to reduce inflammation, reduce oxidative stress, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has several advantages and limitations when used in laboratory experiments. One of the major advantages is its low cost and availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, its solubility in aqueous solutions is limited, and it is not very soluble in organic solvents. Furthermore, it can be toxic in high concentrations, and its effects on humans and animals are not yet fully understood.
Orientations Futures
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has potential for further development in the fields of medicinal chemistry and pharmaceutical sciences. Future research should focus on elucidating the exact mechanisms of action and the full range of its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential of this compound for the development of new drugs and organic intermediates. Additionally, further research should be conducted to explore the potential of this compound for the development of new drugs and organic intermediates. Furthermore, more studies should be conducted to investigate the toxicity of this compound and its effects on humans and animals. Finally, further studies should be conducted to explore the potential of this compound for the synthesis of heterocyclic compounds.
Méthodes De Synthèse
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile can be synthesized via a variety of methods. The most common method is the reaction of 5-methyl-2-pyridone with trifluoromethanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction yields this compound as a white solid.
Propriétés
IUPAC Name |
5-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-5(3-12)7(14)13-6(4)8(9,10)11/h2H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSBIMMAYLRJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)







